Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
An In-depth Technical Guide on the Chemical Structure and Properties of 1-Acetylpiperidine-3-carbothioamide
Disclaimer: Publicly available experimental data specifically for 1-Acetylpiperidine-3-carbothioamide is limited. This guide synthesizes information from closely related structural analogs, namely piperidine-3-carbothioamide and N-acetylpiperidine, to provide a scientifically grounded projection of its chemical and biological properties. The methodologies and data presented are intended to serve as a foundational resource for researchers and drug development professionals.
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ability to be readily functionalized allow for the fine-tuning of physicochemical properties, which can significantly enhance pharmacokinetic profiles and biological activity.[1][3] When the piperidine moiety is combined with a carbothioamide group—a bioisostere of the amide bond—the resulting molecule gains unique chemical characteristics that can lead to novel therapeutic applications.[4] This guide focuses on the chemical structure and projected properties of 1-Acetylpiperidine-3-carbothioamide, a molecule that merges the established piperidine framework with the reactive and pharmacologically interesting carbothioamide functional group.
Chemical Structure and Physicochemical Properties
1-Acetylpiperidine-3-carbothioamide is characterized by a piperidine ring with an acetyl group attached to the nitrogen atom and a carbothioamide group at the 3-position. The presence of the acetyl group modifies the basicity of the piperidine nitrogen, while the carbothioamide group introduces a potential site for hydrogen bonding and metal chelation.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 1-Acetylpiperidine-3-carbothioamide, derived from computational analysis and comparison with its structural components.
| Property | Predicted Value |
| IUPAC Name | 1-acetylpiperidine-3-carbothioamide |
| Molecular Formula | C8H14N2OS |
| Molecular Weight | 186.28 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Boiling Point | > 200 °C (with potential decomposition)[4] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol and DMSO[4] |
| pKa (protonated amine) | ~7-8 |
| LogP | ~0.8 |
Synthetic Pathways and Methodologies
The synthesis of 1-Acetylpiperidine-3-carbothioamide can be envisioned through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, starting from a commercially available precursor.
Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of 1-Acetylpiperidine-3-carbothioamide.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-Acetylpiperidine-3-carbonitrile
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Reaction Setup: To a solution of piperidine-3-carbonitrile (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a base like triethylamine (1.2 equivalents).
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Acetylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-Acetylpiperidine-3-carbonitrile.
Step 2: Synthesis of 1-Acetylpiperidine-3-carbothioamide
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Reaction Setup: Dissolve 1-Acetylpiperidine-3-carbonitrile (1 equivalent) in a mixture of pyridine and triethylamine.
-
Thionation: Bubble hydrogen sulfide gas through the solution or, alternatively, treat with Lawesson's reagent.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-Acetylpiperidine-3-carbothioamide.
Spectroscopic Characterization: Elucidating the Molecular Structure
The structural confirmation of 1-Acetylpiperidine-3-carbothioamide would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals for the piperidine ring protons (1.5-3.5 ppm), a singlet for the acetyl methyl group (~2.1 ppm), and broad signals for the thioamide protons (7.5-9.0 ppm).[5] |
| ¹³C NMR | Resonances for the piperidine ring carbons (25-50 ppm), the acetyl carbonyl carbon (~170 ppm), and the thiocarbonyl carbon (~200 ppm).[5] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the thioamide (3100-3300 cm⁻¹), the C=O stretch of the acetyl group (~1650 cm⁻¹), and the C=S stretch (~1200-1300 cm⁻¹).[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Analytical Workflow
Caption: A generalized schematic of a potential mechanism of action for 1-Acetylpiperidine-3-carbothioamide.
Conclusion
While direct experimental data remains to be established, the analysis of structurally related compounds provides a strong foundation for understanding the chemical and biological properties of 1-Acetylpiperidine-3-carbothioamide. Its synthesis is feasible through established chemical transformations, and its structure can be unequivocally determined using standard analytical techniques. The convergence of the privileged piperidine scaffold and the versatile carbothioamide functional group makes this molecule a compelling candidate for further investigation in drug discovery programs, particularly in the areas of oncology and neurodegenerative diseases.
References
- Benchchem. An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds.
- EvitaChem. 1-benzoylpiperidine-3-carbothioamide (EVT-6748638).
- Supporting Information for "Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas".
- PubChem. 1-[2-(Oxan-2-yl)acetyl]piperidine-4-carbothioamide.
- Benchchem. The Emerging Potential of Piperidine-3-Carbothioamide Analogs: A Technical Guide.
- CAS Common Chemistry. 1-Acetylpiperidine.
- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2809.
- Quick Company. Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide.
- Smolecule. 1-Acetylpiperidine.
- Benchchem. An In-depth Technical Guide on the Chemical Properties of Piperidine-3-carbothioamide.
- Benchchem. A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers.
- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 238, 114482.
- Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid.
- PubChem. 1-Acetylpiperidine-4-carboxylic acid.
- Lee, J. H., et al. (2013). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 4(11), 1077–1081.
- Benchchem. In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide.
- ChemicalBook. 1-ACETYLPIPERIDINE.
- Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
- BLD Pharm. 1-Acetylpiperidine-4-carboxylic acid.
- Santa Cruz Biotechnology. 1-acetylpiperidine-3-carboxylic acid.
- IndiaMART. C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid.
- Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 30(11), 1368–1382.e10.
- ResearchGate. Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b.
- ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
- Cheméo. Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).
- National Institute of Standards and Technology. Piperidine, 1-acetyl-.
- National Institute of Standards and Technology. Piperidine, 1-acetyl- Mass Spectrum.
- ChemicalBook. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum.
- PubChem. 1-Acetylpiperidine.
- Benchchem. Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.
- Benchchem. Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
- Foley, D. J., et al. (2022).
- Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6545.
- ResearchGate. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61.
- PubChem. 6-(Azetidin-1-yl)pyridine-3-carbothioamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
